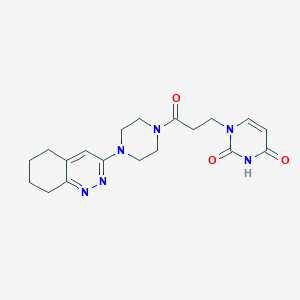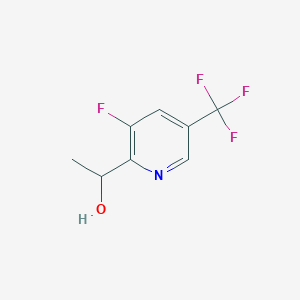![molecular formula C16H10F3NO2 B2699277 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione CAS No. 79183-40-7](/img/structure/B2699277.png)
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is a synthetic organic compound that features an indole core substituted with a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and biological behavior of the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-[3-(trifluoromethyl)benzyl]-1h-indole-2,3-dione, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction of this compound with its targets would likely follow a similar pattern.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may affect similar pathways and have downstream effects related to these activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects of this compound at the molecular and cellular level would be diverse and potentially beneficial for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzylamine and indole-2,3-dione.
Condensation Reaction: The benzylamine derivative is reacted with indole-2,3-dione under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione has several scientific research applications:
Comparison with Similar Compounds
- 1-[3-(trifluoromethyl)phenyl]-1H-indole-2,3-dione
- 1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid
- 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-diol
Uniqueness: 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is unique due to the presence of both the trifluoromethyl group and the indole-2,3-dione structure. This combination imparts distinct electronic properties and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGNLKMQZLCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2699194.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2699195.png)
![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)


![4-[(5-bromopyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2699204.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)

![N-Cyclopentyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2699214.png)

![N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine](/img/structure/B2699216.png)

